![molecular formula C21H29N3O2 B5672847 1-(cyclopropylcarbonyl)-N-(1-phenyl-4-piperidinyl)-4-piperidinecarboxamide](/img/structure/B5672847.png)
1-(cyclopropylcarbonyl)-N-(1-phenyl-4-piperidinyl)-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 1-(cyclopropylcarbonyl)-N-(1-phenyl-4-piperidinyl)-4-piperidinecarboxamide often involves multi-step nucleophilic substitution reactions and ester hydrolysis, starting from commercially available precursors. For example, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was synthesized from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via such a method, indicating a possible pathway for similar compounds (Zhou et al., 2021).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial. For related compounds, structural determination is often achieved using techniques like NMR spectroscopy and X-ray crystallography. These techniques provide detailed insights into the spatial arrangement of atoms and the molecular conformation (Sun et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives are diverse. They may include aminomethylation, as seen in compounds like piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate, leading to the formation of complex heterocycles (Dotsenko et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are often determined through experimental methods. The crystal structure, in particular, is elucidated using X-ray crystallography, providing valuable information about intermolecular interactions and molecular geometry (Khan et al., 2013).
properties
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(1-phenylpiperidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-20(16-8-12-24(13-9-16)21(26)17-6-7-17)22-18-10-14-23(15-11-18)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROALYRGTBCQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)NC3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylcarbonyl)-N-(1-phenyl-4-piperidinyl)-4-piperidinecarboxamide |
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